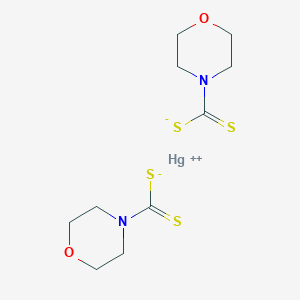
Mercury, bis(4-morpholinecarbodithioato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, bis(4-morpholinecarbodithioato)-, commonly referred to as Thimerosal, is an organomercury compound that has been used as a preservative in vaccines, ophthalmic solutions, and other pharmaceutical products for several decades. Despite its widespread use, Thimerosal has been a topic of controversy due to concerns about its potential toxicity.
Mecanismo De Acción
Thimerosal works by binding to sulfhydryl groups in proteins, which disrupts the function of enzymes and other cellular processes. This mechanism of action makes it an effective antimicrobial agent and preservative.
Efectos Bioquímicos Y Fisiológicos
Thimerosal has been shown to have toxic effects on cells and tissues, particularly in high doses. It can cause oxidative stress, DNA damage, and cell death. However, the extent of these effects depends on the dose and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thimerosal is commonly used as a preservative in laboratory experiments to prevent microbial contamination and to stabilize samples. However, its potential toxicity and the controversy surrounding its use have led some researchers to seek alternative preservatives.
Direcciones Futuras
There are several areas of research that could further our understanding of Thimerosal and its effects on human health. These include:
1. Further studies on the mechanisms of Thimerosal toxicity and its effects on different cell types and tissues.
2. Development of alternative preservatives for vaccines and other pharmaceutical products.
3. Investigation of the potential long-term effects of Thimerosal exposure, particularly in vulnerable populations such as infants and children.
4. Studies on the potential interactions between Thimerosal and other chemicals or environmental factors.
5. Development of new analytical methods for detecting and quantifying Thimerosal in biological samples.
Conclusion:
Thimerosal is a widely used preservative in vaccines and other pharmaceutical products, but its potential toxicity has raised concerns about its safety. While it has been extensively studied, there is still much to learn about its mechanisms of action and its effects on human health. Further research is needed to fully understand the risks and benefits of using Thimerosal in pharmaceutical products.
Métodos De Síntesis
Thimerosal is synthesized by reacting ethylmercuric chloride with sodium morpholine-4-carbodithioate. The resulting compound is then purified and used as a preservative in various pharmaceutical products.
Aplicaciones Científicas De Investigación
Thimerosal has been extensively studied for its antimicrobial properties and its use as a preservative in vaccines and other pharmaceutical products. It has also been studied for its potential toxicity and its effects on human health.
Propiedades
Número CAS |
14024-75-0 |
|---|---|
Nombre del producto |
Mercury, bis(4-morpholinecarbodithioato)- |
Fórmula molecular |
C10H16HgN2O2S4 |
Peso molecular |
525.1 g/mol |
Nombre IUPAC |
mercury(2+);morpholine-4-carbodithioate |
InChI |
InChI=1S/2C5H9NOS2.Hg/c2*8-5(9)6-1-3-7-4-2-6;/h2*1-4H2,(H,8,9);/q;;+2/p-2 |
Clave InChI |
VEKCZPWADKVYIQ-UHFFFAOYSA-L |
SMILES isomérico |
C1COCCN1C(=S)[S-].C1COCCN1C(=S)[S-].[Hg+2] |
SMILES |
C1COCCN1C(=S)[S-].C1COCCN1C(=S)[S-].[Hg+2] |
SMILES canónico |
C1COCCN1C(=S)[S-].C1COCCN1C(=S)[S-].[Hg+2] |
Otros números CAS |
14024-75-0 |
Sinónimos |
Mercury(II)bis(4-morpholinecarbodithioate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



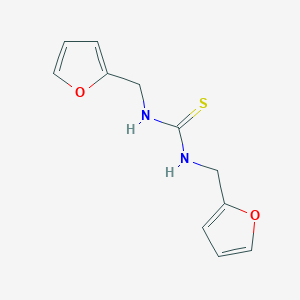
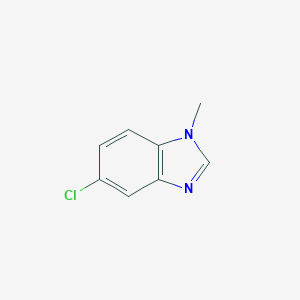
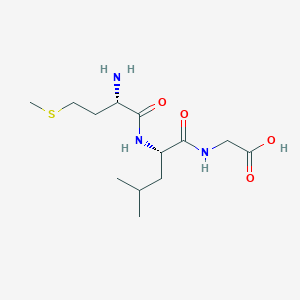

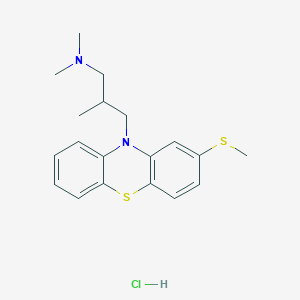
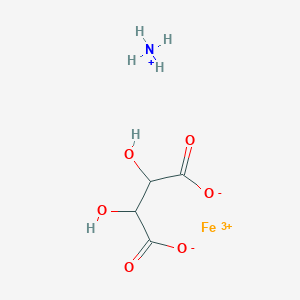
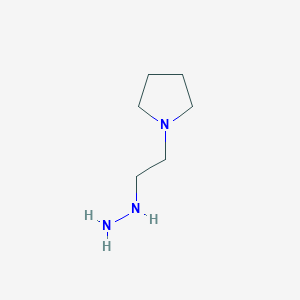
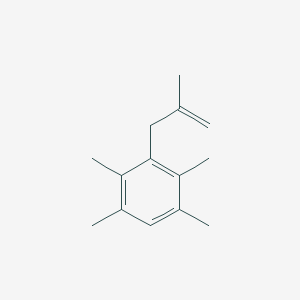
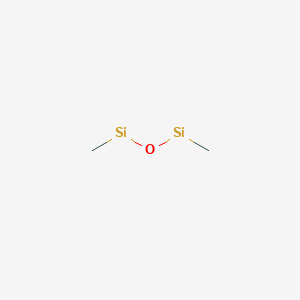
![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
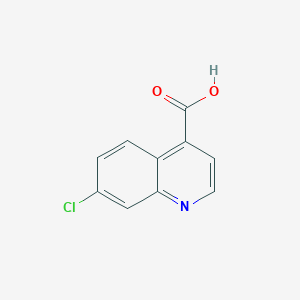
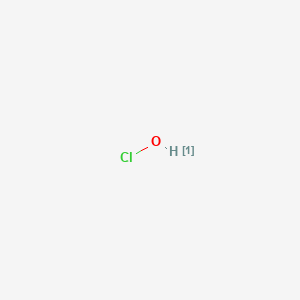

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)